

Comparative Analysis of LSD1 Inhibitors: Lsd1-IN-34 and ORY-1001 (Vafidemstat)

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Compound of Interest

Compound Name: Lsd1-IN-34

Cat. No.: B15620275

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A comprehensive guide for researchers and drug development professionals on the biochemical properties, efficacy, and experimental evaluation of two prominent LSD1 inhibitors.

This guide provides a detailed comparative analysis of two significant Lysine-Specific Demethylase 1 (LSD1) inhibitors: **Lsd1-IN-34** and ORY-1001 (Vafidemstat). LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[1][2][3] Its dysregulation is implicated in various cancers and neurological disorders, making it a prime target for therapeutic intervention.[4][5] This document outlines the distinct profiles of **Lsd1-IN-34** and ORY-1001, presenting key experimental data in a structured format, detailing methodologies for crucial experiments, and visualizing relevant biological pathways and workflows.

Biochemical and Pharmacological Profiles

Lsd1-IN-34 and ORY-1001 are both potent inhibitors of LSD1 but exhibit different selectivity profiles and have been investigated in distinct therapeutic areas. ORY-1001, also known as ladademstat when used in oncology, is a selective LSD1 inhibitor.[6][7] A closely related compound, Vafidemstat (ORY-2001), is a dual inhibitor of LSD1 and Monoamine Oxidase B (MAO-B) that has been optimized for central nervous system (CNS) indications.[8][9] In contrast, **Lsd1-IN-34** is presented as a highly potent and selective LSD1 inhibitor, primarily investigated in the context of acute myeloid leukemia (AML).[10][11]

Table 1: Comparative Biochemical and Cellular Activity

| Parameter | Lsd1-IN-34 | ORY-1001 (ladademstat) | ORY-1001 (Vafidemstat) |
|------------------------------|--|---|--|
| Target(s) | LSD1 | LSD1 | LSD1, MAO-B |
| Mechanism of Action | Covalent, FAD-directed | Covalent, FAD-directed | Covalent, FAD-directed |
| LSD1 IC50 | <4 nM (biochemical) | <20 nM | 105 nM |
| MAO-B IC50 | Not reported (high selectivity for LSD1 suggested) | >100 µM | 58 nM |
| Cellular Potency (AML cells) | 2 nM (cell-based assay), 1 nM (GI50) | Induces differentiation at <1 nM | Not the primary indication |
| Primary Therapeutic Area(s) | Acute Myeloid Leukemia (preclinical) | Acute Myeloid Leukemia, Small Cell Lung Cancer (clinical) | CNS disorders (Alzheimer's, BPD, Schizophrenia) (clinical) |

Data compiled from multiple sources.[\[6\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Preclinical and Clinical Efficacy

Lsd1-IN-34

Preclinical studies have highlighted the potent anti-leukemic activity of **Lsd1-IN-34**. In xenograft models of AML, **Lsd1-IN-34** demonstrated robust antitumor activity when administered orally at low doses (1.5 mg/kg once daily).[\[10\]](#)[\[11\]](#) Its mechanism is attributed to the induction of differentiation in AML cells, a key therapeutic goal in this malignancy.[\[10\]](#)

ORY-1001 (ladademstat and Vafidemstat)

ORY-1001 has a broader development history, with two distinct molecules tailored for different therapeutic areas.

- **Iadademstat (Oncology):** This selective LSD1 inhibitor has advanced to clinical trials for AML and small cell lung cancer.[13] In preclinical AML models, iadademstat induced differentiation and reduced leukemic stem cell capacity.[14] A Phase I study in patients with relapsed/refractory AML demonstrated a good safety profile and signs of clinical and biological activity.[15][16]
- **Vafidemstat (CNS Disorders):** As a dual LSD1/MAO-B inhibitor, Vafidemstat is being investigated for a range of neurological and psychiatric conditions.[9] It is orally bioavailable and brain-penetrant.[17] Preclinical studies in mouse models have shown that Vafidemstat can rescue memory deficits and reduce aggression.[12] It has undergone multiple Phase I and II clinical trials for conditions including Alzheimer's disease, Borderline Personality Disorder (BPD), and Schizophrenia, generally showing good safety and tolerability.[18]

Experimental Protocols

LSD1 Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds like **Lsd1-IN-34** and ORY-1001 is the horseradish peroxidase (HRP)-coupled assay.[13][19] This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

Materials:

- Purified recombinant LSD1 enzyme
- Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
- Horseradish peroxidase (HRP)
- Amplex Red reagent (or a similar HRP substrate)
- Assay buffer (e.g., Tris or PBS based)
- Inhibitor compounds (**Lsd1-IN-34**, ORY-1001)

Procedure:

- Prepare serial dilutions of the inhibitor compounds in the assay buffer.
- In a microplate, add the LSD1 enzyme to each well containing either the inhibitor or vehicle control.
- Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction and add the detection reagent containing HRP and Amplex Red.
- Incubate for a short period to allow for color development.
- Measure the fluorescence or absorbance using a microplate reader.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation and Differentiation Assays (AML)

To assess the effects of LSD1 inhibitors on cancer cells, proliferation and differentiation assays are crucial.

Materials:

- AML cell lines (e.g., THP-1, Kasumi-1)
- Cell culture medium and supplements
- Inhibitor compounds
- Reagents for proliferation assays (e.g., CellTiter-Glo®)
- Antibodies for differentiation markers (e.g., CD11b, CD86) for flow cytometry

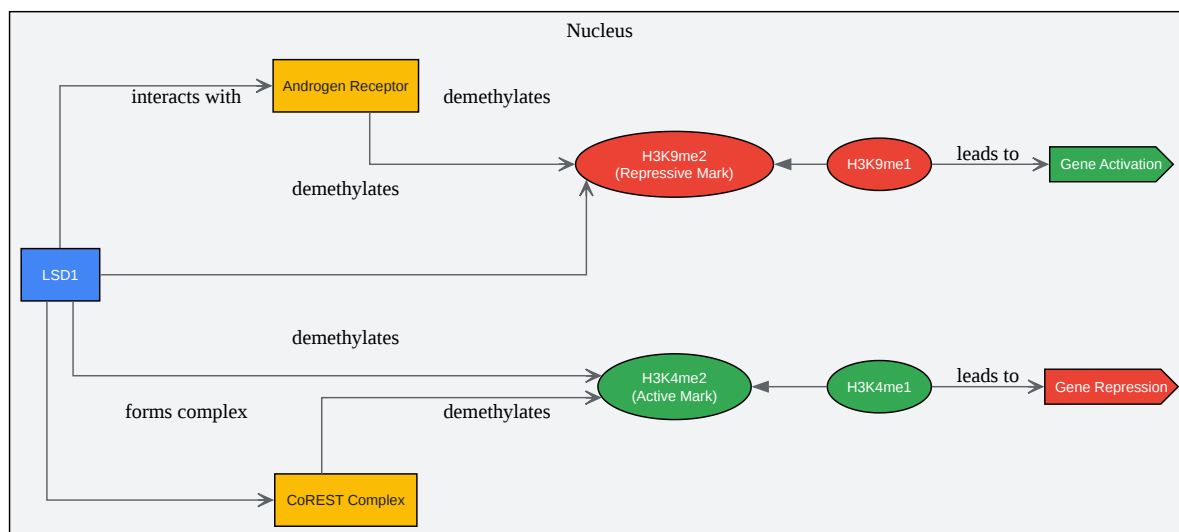
Procedure:

- Proliferation Assay:

- Seed AML cells in a 96-well plate and treat with varying concentrations of the inhibitor.
- Incubate for a set period (e.g., 72 hours).
- Measure cell viability using a suitable assay (e.g., luminescence-based for ATP content).
- Determine the GI50 (concentration for 50% growth inhibition).
- Differentiation Assay:
 - Treat AML cells with the inhibitor for several days.
 - Harvest the cells and stain with fluorescently labeled antibodies against differentiation markers.
 - Analyze the expression of these markers using a flow cytometer to quantify the percentage of differentiated cells.

Visualizations

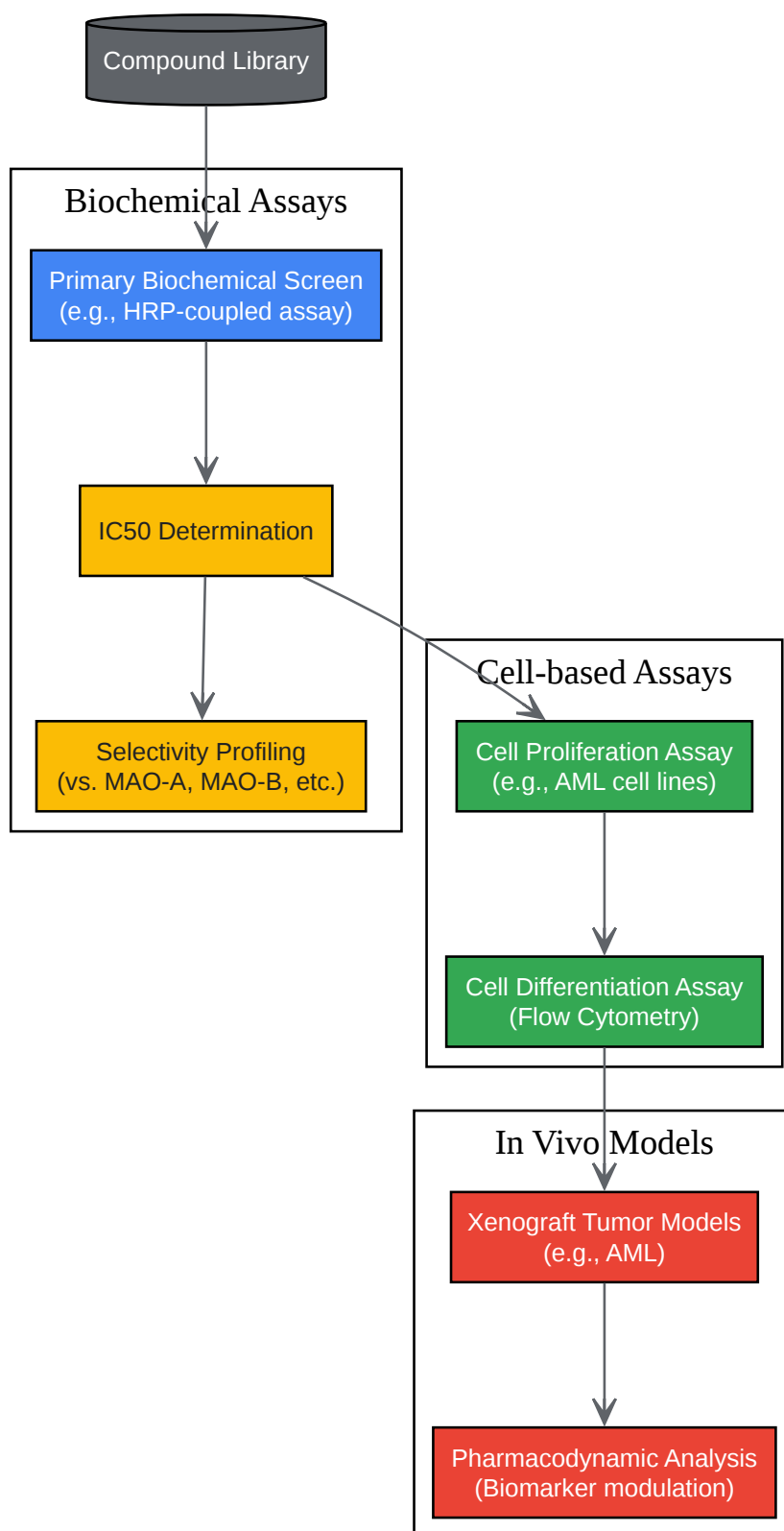
Signaling Pathway of LSD1 Action



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Caption: Simplified signaling pathway of LSD1-mediated gene regulation.

Experimental Workflow for Inhibitor Screening



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